4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)phthalazin-1(2H)-one
CAS No.: 1291847-16-9
Cat. No.: VC8228245
Molecular Formula: C23H15BrN4O2
Molecular Weight: 459.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291847-16-9 |
|---|---|
| Molecular Formula | C23H15BrN4O2 |
| Molecular Weight | 459.3 |
| IUPAC Name | 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C23H15BrN4O2/c1-14-10-12-15(13-11-14)28-23(29)17-7-3-2-6-16(17)20(26-28)22-25-21(27-30-22)18-8-4-5-9-19(18)24/h2-13H,1H3 |
| Standard InChI Key | MFGUDIUEZWGGBZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br |
Introduction
Structural and Physical Properties
Molecular Composition and Key Features
The compound’s molecular formula is C₂₃H₁₅BrN₄O₂, with a molecular weight of 459.3 g/mol. Its structure comprises:
-
Phthalazin-1(2H)-one core: A bicyclic system with two nitrogen atoms and a ketone group.
-
1,2,4-Oxadiazole substituent: A five-membered heterocyclic ring containing two nitrogen atoms and one oxygen, linked to a 2-bromophenyl group.
-
p-Tolyl substituent: A methyl-substituted phenyl group attached to the phthalazinone ring.
Table 1: Key Physical and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1291847-16-9 | |
| Molecular Formula | C₂₃H₁₅BrN₄O₂ | |
| Molecular Weight | 459.3 g/mol | |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |
| InChI Key | MFGUDIUEZWGGBZ-UHFFFAOYSA-N |
Synthetic Approaches and Reaction Pathways
General Synthetic Strategies for Phthalazinones
Phthalazinones are typically synthesized via cyclocondensation reactions involving phthalic anhydride derivatives and amines . For this compound, a plausible route involves:
-
Formation of the phthalazinone core: Reaction of phthalic anhydride with a primary amine (e.g., p-tolylamine) followed by cyclization.
-
Introduction of the oxadiazole moiety: Condensation of a hydrazine derivative with a brominated nitrile or aldehyde to form the 1,2,4-oxadiazole ring .
Table 2: Comparative Synthesis Methods for Phthalazinone Derivatives
Challenges in Functionalization
Biological and Pharmacological Relevance
Phthalazinone Core’s Bioactivity
Phthalazinones are renowned for their multitarget pharmacological profiles, including:
-
Anticancer activity: Inhibition of PARP enzymes (e.g., PARP-1), implicated in DNA repair pathways .
-
Anti-inflammatory and analgesic effects: Modulation of COX-2 and NF-κB pathways .
-
Antimicrobial properties: Disruption of bacterial membranes or enzymatic targets .
Role of the Oxadiazole Moiety
1,2,4-Oxadiazoles are associated with enhanced bioavailability and improved metabolic stability. Their electron-withdrawing nature may facilitate interactions with hydrophobic pockets in enzymes . For example:
-
Antimicrobial action: Interference with bacterial topoisomerases or ribosomal proteins.
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) .
Analytical Characterization
Spectroscopic Techniques
-
NMR: Peaks for aromatic protons (δ 7.2–8.2 ppm), oxadiazole NH (δ 8.5–9.0 ppm), and ketone carbonyl (δ ~165 ppm).
-
IR: Absorption bands for C=O (1700–1750 cm⁻¹) and C=N (1600–1650 cm⁻¹).
-
Mass Spectrometry: Molecular ion peak at m/z 459.3, with fragmentation patterns indicating cleavage of the oxadiazole ring.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| logP (Partition Coefficient) | ~6.4 (high lipophilicity) | |
| logS (Solubility) | -5.7 (low aqueous solubility) | |
| Polar Surface Area | ~57 Ų |
Comparative Analysis with Analogues
Table 3: Phthalazinone-Oxadiazole Derivatives and Their Reported Activities
Structure-Activity Relationship (SAR) Insights
-
Electron-withdrawing groups (e.g., bromine) enhance metabolic stability and target binding affinity.
-
Lipophilic substituents (e.g., p-tolyl) improve membrane permeability but may increase toxicity risks .
Applications in Drug Discovery
Targeted Therapeutic Areas
-
Oncology: Potential as PARP inhibitors for BRCA-deficient cancers .
-
Infectious Diseases: Antimicrobial agents for multidrug-resistant pathogens .
-
Neurological Disorders: CNS-penetrant molecules for neuroinflammation .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume